(2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate is a complex organic compound that features multiple functional groups, including pyrrolidine, carbamoyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyloxymethyl group. Subsequent steps involve the formation of the carbamoyl group and the esterification of octanoic acid. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxymethyl group may yield benzoic acid derivatives, while reduction of the carbamoyl group may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(2-Hydroxymethyl-pyrrolidine-1-carbonyl)-2-methylpropylcarbamoyl)-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester
- 3-(1-(2-Methoxymethyl-pyrrolidine-1-carbonyl)-2-methylpropylcarbamoyl)-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester
Uniqueness
The uniqueness of (2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C30H43N3O7 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate |
InChI |
InChI=1S/C30H43N3O7/c1-4-5-7-13-23(18-27(36)40-33-25(34)15-16-26(33)35)29(37)31-28(21(2)3)30(38)32-17-10-14-24(32)20-39-19-22-11-8-6-9-12-22/h6,8-9,11-12,21,23-24,28H,4-5,7,10,13-20H2,1-3H3,(H,31,37) |
InChI Key |
OFSTZZKUEIBQIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)ON1C(=O)CCC1=O)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.